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Compound of Interest

(R)-2-(2-Fluorophenyl)propanoic
Compound Name: ”
aci

Cat. No.: B13528205

Get Quote

\ J

CAS Registry Number: 1630423-26-5 (R-isomer specific) | Formula: C

H
FO

| MW: 168.16 g/mol [1][2]

Executive Summary: The Ortho-Fluorine Advantage

(R)-2-(2-Fluorophenyl)propanoic acid is not merely a fluorinated analog of a standard
"profen” scaffold; it is a strategic tool for conformational restriction and metabolic blocking.[1]
Unlike its para-substituted counterparts, the ortho-fluorine atom exerts a profound steric and
electronic influence, forcing the propanoic acid side chain out of planarity with the phenyl ring.
This "ortho-effect" locks the molecule into a specific bioactive conformation, reducing the
entropic penalty of binding to target proteins (e.g., kinases, COX enzymes). Furthermore, the
C-F bond at the 2-position blocks a common site of metabolic hydroxylation (Phase |
metabolism), significantly extending the half-life of downstream drug candidates.[1]

Strategic Synthesis & Resolution Protocols
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High-enantiopurity synthesis is non-negotiable for this building block, as the (S)-enantiomer
often exhibits distinct, sometimes off-target, biological activities.[1] Two primary routes are
recommended: Chemoenzymatic Resolution (Scalable/Industrial) and Asymmetric Alkylation
(High Precision/Lab Scale).[1]

Route A: Chemoenzymatic Kinetic Resolution (Scalable)

This method utilizes the stereoselectivity of lipases (specifically Candida antarctica Lipase B,
CAL-B) to resolve the racemic ester.[1]

Mechanism: CAL-B typically displays high enantioselectivity for the (

)-enantiomer during the hydrolysis of 2-arylpropionate esters.[1] Consequently, the reaction
yields the (

)-acid and leaves the desired (
)-ester unreacted, which is then chemically hydrolyzed to the pure (
)-acid.[1]

Protocol:

« Esterification: React racemic 2-(2-fluorophenyl)propanoic acid with ethanol and catalytic H
SO
to form the ethyl ester.

e Enzymatic Hydrolysis:

o

Suspend racemic ethyl ester (100 mmol) in phosphate buffer (pH 7.0) / MTBE biphasic
system (10:1).[1]

o

Add immobilized CAL-B (Novozyme 435, 10% w/w).[1]

Stir at 30°C. Monitor conversion via chiral HPLC.

o

[¢]

Stop Point: At ~50% conversion, the aqueous phase contains the (
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)-acid, and the organic phase contains the enantiopure (
)-ester.[1]

e Separation & Hydrolysis:
o Basify to pH 8.5, extract the (
)-ester with ethyl acetate.[1]
o Hydrolyze the (

)-ester using LiOH in THF/H

O to yield (R)-2-(2-Fluorophenyl)propanoic acid.

Route B: Evans Asymmetric Alkylation (High Precision)

For applications requiring >99% ee without resolution losses, the Evans auxiliary method is the
gold standard.

Protocol:

e Acylation: Couple 2-fluorophenylacetic acid with (4R)-4-benzyl-2-oxazolidinone (Evans
Auxiliary) using pivaloyl chloride/Et

N.

o Methylation: Treat the imide with NaHMDS at -78°C, followed by Mel. The auxiliary sterically
blocks one face, forcing methylation to yield the (

)-configuration at the
-carbon.[1]
o Cleavage: Hydrolyze the auxiliary using LiOH/H

O

to release the free acid.
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Experimental Workflow Visualization
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Figure 1: Chemoenzymatic workflow for the isolation of the (R)-enantiomer using kinetic
resolution.

Chemical Properties & Reactivity Profile

The 2-fluoro substituent significantly alters the reactivity profile compared to the non-fluorinated
parent.

Property Value/Observation Impact on Synthesis

More acidic than

phenylpropanoic acid (pKa ~4.
pKa ~3.8 (Predicted) [1]3) due to inductive effect of

F. Requires milder bases for

deprotonation.

Stable SOCI

or Oxalyl Chloride conversion;
Acid Chloride Stability High does not readily racemize
under standard acylation

conditions.

Ortho-F blocks CYP450-
mediated aromatic

Metabolic Stability High _ .
hydroxylation at the 2-position.

[1]

The 2-F atom forces the

Conformation Twisted -methyl group out of plane

(dihedral angle >45°), creating
a rigid "locked" scaffold.[1]

Applications in Drug Discovery

The (R)-2-(2-Fluorophenyl)propanoic acid scaffold is a "privileged structure” in medicinal
chemistry, often acting as a bioisostere for ibuprofen-like moieties but with enhanced metabolic
stability.[1]
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Conformational Locking in Kinase Inhibitors

In kinase inhibitor design, the "ortho-effect" is exploited to pre-organize the molecule into a
bioactive conformation. The fluorine atom creates a steric clash with the

-methyl group and the carbonyl oxygen, restricting rotation around the phenyl-C

bond. This reduces the entropy loss upon binding to the ATP-binding pocket.

Bioisosterism & Metabolic Blocking

Replacing a hydrogen with fluorine at the ortho-position (Bioisosteric Replacement) serves two
functions:

o Lipophilicity Modulation: Increases LogP slightly, improving membrane permeability.

» Metabolic Soft-Spot Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative
cleavage, preventing the formation of potentially toxic phenolic metabolites.

Pharmacophore Logic Diagram
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Figure 2: Pharmacophore analysis detailing how structural features translate to biological
advantages.[1][3][4]

Analytical Controls & Quality Assurance
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Validating the enantiomeric excess (ee) is critical. The 2-fluoro group provides a unique handle
for

F NMR analysis, which can be superior to HPLC for rapid checks.[1]

Chiral HPLC Method

e Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).[1]

» Mobile Phase: Hexane : Isopropanol (98:[1]2) with 0.1% TFA.[1]
e Flow Rate: 1.0 mL/min.

o Detection: UV @ 254 nm.

o Expected Retention: The (R)-isomer typically elutes second on OJ-H columns (verify with
racemate standard).[1]

F NMR Chiral Analysis

Using a Chiral Solvating Agent (CSA) such as (R)-1-phenylethylamine or Quinine allows for the
direct determination of ee via NMR without derivatization.[1]

¢ Method: Dissolve 5 mg of analyte and 2 equivalents of CSA in CDCI

e Observation: The

F signal (approx. -118 ppm) will split into two distinct diastereomeric peaks.[1] Integration of
these peaks yields the ee directly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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